2-cyano-N-(4-isopropylphenyl)acetamide
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Overview
Description
2-Cyano-N-(4-isopropylphenyl)acetamide is an organic compound with the molecular formula C12H14N2O. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a phenyl ring substituted with an isopropyl group.
Scientific Research Applications
2-Cyano-N-(4-isopropylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-isopropylphenyl)acetamide typically involves the reaction of 4-isopropylphenylamine with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
[ \text{4-isopropylphenylamine} + \text{cyanoacetic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The compound may inhibit or activate certain enzymes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(4-methylphenyl)acetamide
- 2-Cyano-N-(4-ethylphenyl)acetamide
- 2-Cyano-N-(4-tert-butylphenyl)acetamide
Uniqueness
2-Cyano-N-(4-isopropylphenyl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group provides steric hindrance and electronic effects that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-cyano-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13/h3-6,9H,7H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJILJMIVNTYFGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257256 |
Source
|
Record name | 2-Cyano-N-[4-(1-methylethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24522-31-4 |
Source
|
Record name | 2-Cyano-N-[4-(1-methylethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24522-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-N-[4-(1-methylethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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